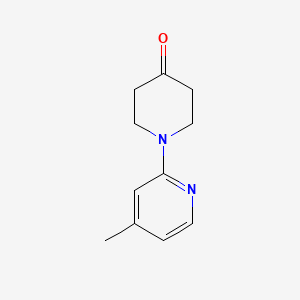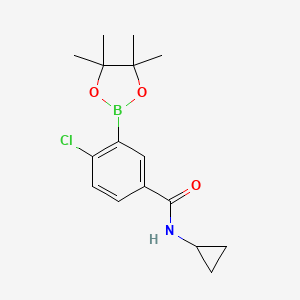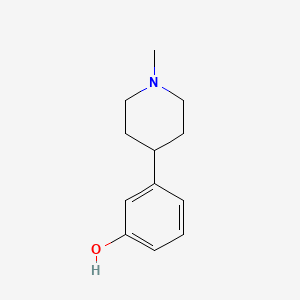![molecular formula C7H6ClN3 B3078955 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine CAS No. 1057672-72-6](/img/structure/B3078955.png)
7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine
概要
説明
7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 7th position and a methyl group at the 1st position further defines its unique chemical properties.
作用機序
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which the compound belongs, have been extensively studied . They have been found to have a close similarity with the purine bases adenine and guanine , which suggests that they might interact with enzymes and receptors that recognize these bases.
Mode of Action
Given the structural similarity to adenine and guanine, it is plausible that this compound could interact with its targets in a similar manner as these purine bases .
Biochemical Pathways
Considering the structural similarity to adenine and guanine , it is possible that this compound could influence pathways where these purine bases play a crucial role.
Result of Action
Given its structural similarity to adenine and guanine , it could potentially influence cellular processes where these purine bases are involved.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine hydrate, followed by cyclization with methyl iodide under basic conditions . Another approach involves the use of 1-methyl-3-chloropyrazole as a starting material, which undergoes cyclization with pyridine derivatives .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The reactions are typically carried out under controlled temperatures and pressures to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in various applications.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups depending on the reagents used .
科学的研究の応用
7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
1-Methyl-1H-pyrazolo[3,4-B]pyridine: Similar structure but lacks the chlorine atom at the 7th position.
7-Chloro-1H-pyrazolo[4,3-B]pyridine: Similar structure but lacks the methyl group at the 1st position.
1-Methyl-3-chloropyrazole: A precursor in the synthesis of 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine.
Uniqueness
The presence of both the chlorine atom at the 7th position and the methyl group at the 1st position makes this compound unique. These substituents contribute to its distinct chemical properties and biological activities, making it a valuable compound in various fields of research .
特性
IUPAC Name |
7-chloro-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-7-5(8)2-3-9-6(7)4-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKJVIKFHOEOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3078878.png)
![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)
![1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078899.png)
![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)



![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B3078947.png)





